1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone

asymmetric synthesis acetate aldol addition diastereoselectivity

1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone (CAS 694520-55-3; molecular formula C12H13NO2S, MW 235.30 g/mol) is an N‑acetylated chiral oxazolidine‑2‑thione that serves as an enantiopure chiral auxiliary in stereoselective carbon–carbon bond formation. The (R)‑4‑benzyl substituent is derived from D‑phenylalanine, establishing the absolute stereochemistry.

Molecular Formula C12H13NO2S
Molecular Weight 235.30 g/mol
Cat. No. B12305203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone
Molecular FormulaC12H13NO2S
Molecular Weight235.30 g/mol
Structural Identifiers
SMILESCC(=O)N1C(COC1=S)CC2=CC=CC=C2
InChIInChI=1S/C12H13NO2S/c1-9(14)13-11(8-15-12(13)16)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3
InChIKeyWEQDBJJDTFGOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone – A Chiral N-Acetyl Oxazolidinethione for Asymmetric Acetate Aldol Synthesis


1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone (CAS 694520-55-3; molecular formula C12H13NO2S, MW 235.30 g/mol) is an N‑acetylated chiral oxazolidine‑2‑thione that serves as an enantiopure chiral auxiliary in stereoselective carbon–carbon bond formation . The (R)‑4‑benzyl substituent is derived from D‑phenylalanine, establishing the absolute stereochemistry. The thiocarbonyl group (C=S) confers distinct metal‑binding properties, enabling efficient acetate aldol reactions that are not possible with classical oxazolidinone auxiliaries [1]. Commercially available from multiple suppliers at ≥98% purity, this compound is employed in medicinal chemistry and natural product synthesis for the construction of chiral β‑hydroxy carbonyl fragments .

Why N-Acetyl Oxazolidinones or Thiazolidinethiones Cannot Replace 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone


The oxazolidine‑2‑thione scaffold is mechanistically non‑interchangeable with its oxygen‑analog (Evans oxazolidinone) or the dithio‑analog (thiazolidinethione). The exocyclic C=S bond fundamentally alters metal‑binding modes and enolate geometry, conferring reactivity that is unattainable with classical oxazolidinones [1]. Critically, N‑acetyl oxazolidinones fail to impart any diastereoselectivity in the acetate aldol reaction, whereas the corresponding thione delivers selectivities up to 99:1 dr [2]. Furthermore, the thione undergoes N‑acylation under mild conditions without requiring prior N‑metallation—a mandatory, often troublesome step for oxazolidinones [3]. Thiazolidinethiones, while also effective, contain two sulfur atoms that alter the steric and electronic environment, often leading to different stereochemical outcomes and removal protocols. Therefore, mere structural similarity does not guarantee functional equivalence; substitution without direct experimental validation risks complete loss of stereocontrol.

Quantitative Evidence Differentiating 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone from Structural Analogs


Enables Acetate Aldol Diastereoselectivity Where N-Acetyl Oxazolidinones Completely Fail

The N‑acetyl oxazolidinethione scaffold delivers high diastereoselectivity in the titanium‑mediated acetate aldol reaction with aliphatic aldehydes, a transformation where the corresponding N‑acetyl oxazolidinone (Evans auxiliary) affords no stereocontrol whatsoever. In the seminal work by Guz and Phillips (2002), a valine‑derived N‑acetyl oxazolidinethione yielded diastereomeric ratios from 92:8 to 99:1 across a panel of aliphatic aldehydes [1]. In contrast, the N‑acetyl oxazolidinone analog produces a racemic mixture under identical conditions [2]. This furnishes a qualitative yes/no selection criterion: only the thione enables the acetate aldol manifold.

asymmetric synthesis acetate aldol addition diastereoselectivity

Mild N-Acylation Without Pre-Metallation, a Key Process Advantage Over Oxazolidinones

1,3‑Oxazolidin‑2‑ones require strong‑base N‑metallation (e.g., n‑BuLi, −78 °C) prior to acylation, which limits functional‑group tolerance and imposes cryogenic conditions [1]. In contrast, 2‑thioxo‑O,N‑heterocycles can be N‑acylated directly using DCC/DMAP‑mediated coupling with a carboxylic acid, or using an acyl chloride in the presence of triethylamine at ambient temperature [2]. This is a step‑count and operational‑simplicity discriminator.

auxiliary loading N-acylation chemoselectivity

Easier Auxiliary Removal Under Mild Reductive or Solvolytic Conditions

Oxazolidine‑2‑thione auxiliaries are cleaved under distinctly milder conditions than their oxazolidinone counterparts. The thione can be removed by nucleophilic acyl substitution (e.g., LiOH/H2O2) or reductive cleavage (e.g., DIBAL‑H) under conditions that preserve sensitive functionality, whereas oxazolidinone removal typically requires more aggressive basic hydrolysis (LiOH/H2O2/THF/H2O, prolonged heating) that can compromise acid‑ or base‑sensitive substrates [1]. This functional‑group compatibility advantage is a decisive factor when the auxiliary must be removed at a late stage in the presence of ester, epimerizable center, or conjugated enone motifs.

chiral auxiliary cleavage functional group tolerance late-stage deprotection

Orthogonal Stereochemical Control: Access to Non‑Evans syn Aldol Products via Lewis Acid Tuning

The oxazolidinethione platform uniquely allows stereodivergent access to both Evans syn and non‑Evans syn aldol products from the same auxiliary by simply altering the Lewis acid:base stoichiometry. Crimmins et al. (2001) demonstrated that N‑propionyl oxazolidinethiones can be diverted to the non‑Evans syn adduct when the TiCl4/(−)-sparteine ratio is adjusted, whereas the corresponding oxazolidinone is locked into the Evans syn manifold [1]. This stereochemical flexibility is a direct consequence of the thiocarbonyl group’s ability to participate in chelated versus non‑chelated transition states [2].

non-Evans syn stereodivergence Lewis acid ratio

Strong UV Chromophore Enables Convenient HPLC Monitoring and Purification

The thiocarbonyl chromophore in 1,3‑oxazolidine‑2‑thiones exhibits strong UV absorption (λmax ≈ 280 nm, with extinction coefficients significantly higher than the carbonyl analog), facilitating straightforward HPLC monitoring of reaction progress and purification of intermediates [1]. In contrast, oxazolidin‑2‑ones lack a strong UV chromophore and often require end‑UV detection (<210 nm) where solvent interference and sensitivity limitations are problematic. This is a practical workflow advantage that is documented but not quantified in terms of ε values in the reviewed sources; however, the qualitative superiority is consistently noted.

detection chromatography process analytical technology

Scalable Synthesis from D‑Phenylalanine Enables Consistent Enantiopurity (≥98% ee)

The (R)‑4‑benzyl oxazolidinethione core is constructed from D‑phenylalanine via amino‑alcohol reduction and CS2 cyclization, a route that reliably delivers >98% ee [1]. The target compound, 1-[(4R)-4-(phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone, is commercially available at 98% purity with consistent stereochemical integrity . This contrasts with some literature‑prepared analogs where enantiomeric purity can be variable and must be verified by chiral HPLC before each use. The commercial availability at defined purity reduces quality‑control burden for procurement.

enantiopurity chiral pool synthesis quality specification

Procurement‑Justified Application Scenarios for 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone


Asymmetric Acetate Aldol Synthesis of Chiral β‑Hydroxy Esters

This compound is the preferred N‑acetyl oxazolidinethione for constructing enantioenriched β‑hydroxy carbonyl fragments via the acetate aldol manifold. The demonstrated diastereoselectivity (up to 99:1 dr) [1] means that procurement of this specific auxiliary is mandatory for projects requiring stereodefined secondary alcohols that cannot be accessed with N‑acetyl oxazolidinones. The protocol uses commercially available reagents (TiCl4, (−)-sparteine, N‑methylpyrrolidinone) and proceeds under standard cryogenic conditions.

Synthesis of Fragile Natural Product Intermediates Requiring Mild Auxiliary Cleavage

For total synthesis campaigns targeting complex natural products containing acid‑labile epoxides, polyenes, or glycosidic linkages, the easier oxidative/reductive removal of the oxazolidinethione auxiliary under non‑hydrolytic conditions provides a critical safety margin [2]. This auxiliary is thus preferred when late‑stage deprotection would otherwise be incompatible with the target molecule’s structural integrity.

Stereodivergent Aldol Strategy for Medicinal Chemistry SAR Exploration

In medicinal chemistry programs where both syn‑diastereomers of a β‑hydroxy carbonyl lead are required in high enantiopurity, the oxazolidinethione platform offers a single‑auxiliary solution. By tuning the Lewis acid:base ratio, researchers can access either the Evans syn or non‑Evans syn aldol adduct from the same N‑propionyl‑oxazolidinethione [3], eliminating the need to purchase or synthesize a second, orthogonal chiral auxiliary.

Process Chemistry Scale‑Up Where Exothermic N‑Metallation is a Safety Concern

The ability to N‑acylate the oxazolidine‑2‑thione under mild, ambient‑temperature conditions (DCC/DMAP or RCOCl/Et3N) avoids the highly exothermic n‑BuLi metallation step required for oxazolidinones [4]. This makes the target compound a safer and more scalable choice for process development, particularly in pilot‑plant settings where cryogenic operations and pyrophoric reagents carry heightened risk.

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